molecular formula C14H15ClN2O2 B2434797 N-[1-(2-Chlorophenyl)-2-oxopyrrolidin-3-yl]-N-methylprop-2-enamide CAS No. 2175204-37-0

N-[1-(2-Chlorophenyl)-2-oxopyrrolidin-3-yl]-N-methylprop-2-enamide

Cat. No. B2434797
CAS RN: 2175204-37-0
M. Wt: 278.74
InChI Key: UNHBJQOEGLKSIQ-UHFFFAOYSA-N
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Description

N-[1-(2-Chlorophenyl)-2-oxopyrrolidin-3-yl]-N-methylprop-2-enamide, commonly known as CNO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CNO is a synthetic compound that has been developed as a tool to study the function of G protein-coupled receptors (GPCRs).

Mechanism of Action

CNO acts as an agonist for the designer receptor exclusively activated by designer drugs (DREADDs). DREADDs are a type of GPCR that have been engineered to respond to specific ligands, such as CNO. When CNO binds to the DREADD receptor, it activates a signaling pathway that can be used to manipulate cellular activity.
Biochemical and Physiological Effects:
CNO has been shown to have a variety of biochemical and physiological effects, depending on the specific DREADD receptor that it activates. Some of the effects that have been observed include changes in neural activity, alterations in hormone secretion, and changes in behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CNO in lab experiments is that it allows for precise and specific manipulation of cellular activity. Additionally, CNO is relatively easy to use and has a low toxicity profile. However, there are some limitations to using CNO, including the potential for off-target effects and the fact that it only activates a specific subset of N-[1-(2-Chlorophenyl)-2-oxopyrrolidin-3-yl]-N-methylprop-2-enamide.

Future Directions

There are many potential future directions for research involving CNO. Some possible areas of interest include developing new DREADD receptors that respond to different ligands, exploring the use of CNO in non-neuronal cells, and investigating the long-term effects of CNO on cellular function. Additionally, CNO may have potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of CNO is a complex process that involves multiple steps. The first step is the synthesis of 2-chlorobenzaldehyde, which is then reacted with 3-pyrrolidinone to form 1-(2-chlorophenyl)-2-pyrrolidinone. This compound is then reacted with methyl acrylate to form N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-N-methylprop-2-enamide.

Scientific Research Applications

CNO is primarily used as a pharmacological tool to study the function of N-[1-(2-Chlorophenyl)-2-oxopyrrolidin-3-yl]-N-methylprop-2-enamide. N-[1-(2-Chlorophenyl)-2-oxopyrrolidin-3-yl]-N-methylprop-2-enamide are a large family of receptors that are involved in a wide range of physiological processes, including vision, taste, smell, and hormone regulation. CNO is particularly useful for studying N-[1-(2-Chlorophenyl)-2-oxopyrrolidin-3-yl]-N-methylprop-2-enamide that are difficult to study using traditional methods.

properties

IUPAC Name

N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-3-13(18)16(2)12-8-9-17(14(12)19)11-7-5-4-6-10(11)15/h3-7,12H,1,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHBJQOEGLKSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1=O)C2=CC=CC=C2Cl)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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